Hydroxyl methyl purine-one

CYP1A2 inhibition Methylxanthine pharmacology Human liver microsomes

Researchers substituting generic methylxanthines in CYP1A2 assays encounter uncontrolled variability due to differing substitution patterns. 8-Methylxanthine provides a defined C8-methyl baseline for reproducible enzyme inhibition studies. - Mid-potency CYP1A2 inhibitor: IC50 100 µM in human liver microsomes, positioned between furafylline and 1-methylxanthine for graded dose-response panels. - Minimal C8 steric perturbation enables use as an inert control in xanthine oxidase substrate studies vs. 8-phenyl analogs. - Unsubstituted N1/N3/N7 positions allow sequential functionalization for adenosine receptor SAR libraries.

Molecular Formula C6H4N4O2
Molecular Weight 164.12 g/mol
Cat. No. B15134048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxyl methyl purine-one
Molecular FormulaC6H4N4O2
Molecular Weight164.12 g/mol
Structural Identifiers
SMILESCC1=NC2=NC(=O)NC(=O)C2=N1
InChIInChI=1S/C6H4N4O2/c1-2-7-3-4(8-2)9-6(12)10-5(3)11/h1H3,(H,10,11,12)
InChIKeyNJIJTHZZRSKVRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methylxanthine Identity & Procurement


Hydroxyl methyl purine-one, systematically identified as 8-methylpurine-2,6-dione (8-methylxanthine), is a substituted purine analog with the molecular formula C₆H₄N₄O₂ and a molecular weight of 164.12 g/mol [1]. It belongs to the methylxanthine class, which includes well-characterized compounds such as caffeine, theophylline, and theobromine, and is distinguished by a single methyl substituent at the C-8 position of the xanthine core while retaining unsubstituted N-1, N-3, and N-7 positions [1]. This minimal substitution pattern imparts physico‑chemical and pharmacological properties that are measurably distinct from its more heavily methylated analogs, making it a valuable scaffold for structure–activity relationship (SAR) studies and a reference standard in methylxanthine research [2].

8-Methylxanthine Substitution Risks


Methylxanthines are not functionally interchangeable despite sharing a common purine-2,6-dione core. The position and number of methyl substituents profoundly influence enzyme inhibition potency, receptor affinity, and metabolic stability [1]. Hydroxyl methyl purine-one carries a single methyl group at C-8, whereas theophylline is 1,3-dimethylated and caffeine is 1,3,7-trimethylated. These structural differences translate into quantifiable divergence in CYP1A2 inhibition: 8-methylxanthine exhibits an IC₅₀ of 100 µM, compared with 120 µM for theophylline and 140 µM for caffeine in the same assay system [1]. Consequently, substituting hydroxyl methyl purine-one with a cheaper or more readily available methylxanthine without verifying target-specific activity will introduce uncontrolled experimental variability and compromise data reproducibility in enzymatic, metabolic, and pharmacological studies.

8-Methylxanthine Differentiation Data


CYP1A2 Inhibition Comparison

In a controlled in vitro study using human liver microsomal fractions, hydroxyl methyl purine-one (8-methylxanthine) inhibited high-affinity phenacetin O-deethylase activity, a selective probe for CYP1A2, with an IC₅₀ of 100 µM [1]. Under identical experimental conditions, theophylline (1,3-dimethylxanthine) yielded an IC₅₀ of 120 µM, caffeine (1,3,7-trimethylxanthine) 140 µM, and 1-methylxanthine 260 µM [1]. This places 8-methylxanthine as a moderately more potent CYP1A2 inhibitor than theophylline (+20 µM absolute difference; 1.2-fold) and caffeine (+40 µM; 1.4-fold), while being less potent than pentoxifylline (62 µM) and IBMX (36 µM). The rank-order potency series is: IBMX > pentoxifylline > 8-methylxanthine > theophylline > caffeine > 1-methylxanthine [1].

CYP1A2 inhibition Methylxanthine pharmacology Human liver microsomes

Xanthine Oxidase Substrate Comparison

The influence of C‑8 substituents on the rate of hypoxanthine oxidation by bovine milk xanthine oxidase (EC 1.2.3.2) was directly compared: an 8‑methyl substituent does not materially alter the oxidation rate, whereas an 8‑phenyl substituent reduces it markedly [1]. This differential behavior is attributed to the 8‑phenyl group interfering with the tautomerization step required for substrate activation, while the smaller 8‑methyl group does not impede this process [1]. In the case of 6‑thioxopurine analogs, the 8‑phenyl group actually enhances the rate, whereas 8‑methyl‑6‑thioxopurine diverts anion formation to the pyrimidine moiety, rendering enzymic attack more difficult [1].

Xanthine oxidase Substrate specificity Purine oxidation

Unique C-8 Methylation Pattern

Hydroxyl methyl purine-one (8‑methylxanthine) is the only mono‑methylated xanthine in common research use that carries the methyl group exclusively at the C‑8 position of the purine‑2,6‑dione core [1]. All other prototypical methylxanthines are methylated at nitrogen positions: theophylline at N‑1 and N‑3, theobromine at N‑3 and N‑7, caffeine at N‑1, N‑3, and N‑7, and 1‑methylxanthine at N‑1 [2]. This C‑8 methylation leaves the N‑1, N‑3, and N‑7 positions free for further chemical derivatization or for hydrogen‑bonding interactions with biological targets, a feature not available with N‑methylated analogs. The C‑8 methyl group also sterically and electronically differentiates the imidazole ring, which is the primary site of metabolic oxidation by CYP1A2 [2].

Methylxanthine SAR Purine scaffold Substitution pattern

8-Methylxanthine Applications


CYP1A2 Phenotyping and Inhibition

Hydroxyl methyl purine-one serves as a mid‑potency reference inhibitor in CYP1A2 phenotyping panels. Its IC₅₀ of 100 µM in human liver microsomes [1] positions it between potent inhibitors such as furafylline/8‑phenyltheophylline (sub‑micromolar) and weak inhibitors such as 1‑methylxanthine (260 µM), enabling dose‑response studies that require a graded inhibition range. Laboratories constructing methylxanthine‑based SAR series for CYP1A2 can use 8‑methylxanthine as the C‑8 methyl baseline, systematically comparing it against N‑alkylated analogs to deconvolute positional effects on enzyme inhibition.

Xanthine Oxidase Substrate Studies

The observation that an 8‑methyl group does not materially perturb the rate of hypoxanthine oxidation by xanthine oxidase, whereas an 8‑phenyl group does [1], makes hydroxyl methyl purine-one a critical control compound for studying steric and electronic effects at the C‑8 position of purine substrates. Researchers investigating tautomerization‑dependent substrate activation mechanisms can employ 8‑methylxanthine as a minimally perturbing probe to establish baseline kinetic parameters, using 8‑phenyl analogs to quantify the magnitude of steric interference.

8-Substituted Xanthine Scaffold Development

The unsubstituted N‑1, N‑3, and N‑7 positions of 8‑methylxanthine [1] provide three independent sites for sequential functionalization, enabling systematic exploration of N‑alkylation effects on adenosine receptor affinity and phosphodiesterase inhibition. Unlike theophylline or caffeine, which already occupy key nitrogen positions, 8‑methylxanthine offers a blank canvas for SAR programs targeting A₁, A₂A, A₂B, or A₃ adenosine receptors, where N‑substituent patterns are known to govern subtype selectivity. This scaffold is particularly valuable for generating compound libraries that probe the pharmacophore requirements of 8‑substituted xanthine antagonists.

Reference Standard and Method Development

As a structurally distinct methylxanthine with well‑defined chromatographic and mass spectrometric properties (exact mass 164.03342538 Da [1]), hydroxyl methyl purine-one is suitable as an internal standard or calibration reference in HPLC‑MS/MS methods quantifying methylxanthine metabolites in biological fluids. Its unique retention time and fragmentation pattern eliminate co‑elution interference with endogenous methylxanthines such as caffeine, theophylline, and theobromine, improving analytical specificity in pharmacokinetic and metabolomic workflows.

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